1'-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-(5-Fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound characterized by its unique spiro structure. The compound features a benzofuran moiety fused with a piperidine ring, which is further substituted with a 5-fluoro-2-methoxybenzenesulfonyl group. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through the cyclization of appropriate phenol derivatives.
Introduction of the piperidine ring: This step involves the formation of the spiro linkage between the benzofuran and piperidine rings.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
1’-(5-Fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-(5-Fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1’-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
1’-(5-Fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can be compared with other similar compounds, such as:
5-Fluoro-2-methoxybenzenesulfonyl chloride: This compound shares the sulfonyl group but lacks the spiro structure.
Benzofuran derivatives: These compounds have the benzofuran core but differ in their substituents and overall structure.
The uniqueness of 1’-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one lies in its spiro linkage and the specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1'-(5-fluoro-2-methoxyphenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S/c1-25-16-7-6-13(20)12-17(16)27(23,24)21-10-8-19(9-11-21)15-5-3-2-4-14(15)18(22)26-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGVGVBOWXFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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